molecular formula C19H17NO3 B14991170 N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991170
M. Wt: 307.3 g/mol
InChI Key: PIGAQEYTSNFXIM-UHFFFAOYSA-N
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Description

N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzyl-substituted carboxamide group at position 2, an ethyl substituent at position 6, and a 4-oxo functional group on the chromene ring. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl group at position 6 introduces steric bulk and lipophilicity, which may influence intermolecular interactions, solubility, and pharmacological behavior.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-benzyl-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-2-13-8-9-17-15(10-13)16(21)11-18(23-17)19(22)20-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)

InChI Key

PIGAQEYTSNFXIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with benzylamine. The reaction is carried out in the presence of coupling agents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dimethylformamide (DMF), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain . By inhibiting MAO-B, the compound may help increase dopamine levels, which is beneficial in the treatment of neurodegenerative diseases. The compound’s structure allows it to selectively bind to MAO-B, preventing the enzyme from catalyzing the oxidation of dopamine.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

While direct experimental data for the target compound are unavailable in the provided evidence, the following hypotheses are derived from structural comparisons and general principles:

  • Crystal Engineering : The dimethyl analog’s symmetry could favor the formation of co-crystals or polymorphs, whereas the ethyl-substituted compound might exhibit greater conformational flexibility .
  • Spectroscopic Signatures : NMR and IR spectra would differ in regions corresponding to C-H stretching (ethyl: ~2970 cm⁻¹; methyl: ~2870 cm⁻¹) and ring vibrations due to substituent effects.

Biological Activity

N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3C_{17}H_{17}NO_3 with a molecular weight of approximately 285.32 g/mol. The compound features a benzyl group attached to the nitrogen of the carboxamide functional group along with an ethyl substituent on the chromene ring.

This compound primarily acts as an inhibitor of monoamine oxidase B (MAO-B) , an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound reduces the oxidative deamination of neurotransmitters, which helps mitigate oxidative stress and cellular damage associated with neurodegenerative diseases like Parkinson's and Alzheimer's .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : The inhibition of MAO-B contributes to neuroprotection by preventing dopamine depletion and reducing reactive oxygen species (ROS) production .
  • Antioxidant Activity : This compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative damage .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory conditions .
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial effects, although more research is needed to establish this activity conclusively .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
MAO-B InhibitionReduces dopamine breakdown
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits inhibitory effects against various pathogens

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results demonstrated that treatment with this compound significantly improved motor function and reduced neuroinflammation markers compared to untreated controls. These findings suggest a potential therapeutic role for this compound in treating neurodegenerative disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Modifications at specific positions on the chromene ring can enhance or diminish its potency as an MAO-B inhibitor. For instance, the presence of substituents such as methoxy or ethyl groups at certain positions has been shown to influence inhibitory activity significantly .

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